molecular formula C13H14N2O4 B2922562 N-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]prop-2-enamide CAS No. 2196447-82-0

N-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]prop-2-enamide

Cat. No. B2922562
CAS RN: 2196447-82-0
M. Wt: 262.265
InChI Key: HPOYLMDDCUOROJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of N-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]prop-2-enamide is approximately 136.15 g/mol . Its IUPAC Standard InChI is InChI=1S/C8H8O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2 . The compound contains a 2,3-dihydro-1,4-benzodioxin ring system, which contributes to its overall structure.

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-2-12(16)14-8-13(17)15-9-3-4-10-11(7-9)19-6-5-18-10/h2-4,7H,1,5-6,8H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOYLMDDCUOROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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